1-ethyl-N-(3-methoxyphenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Description

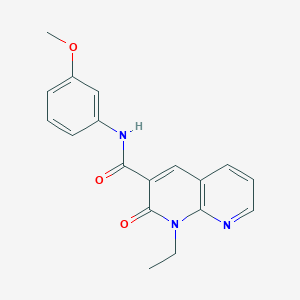

1-Ethyl-N-(3-methoxyphenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a synthetic derivative of the 1,8-naphthyridine scaffold, characterized by an ethyl group at the N-1 position and a 3-methoxyphenyl carboxamide moiety. The ethyl substituent at N-1 and the electron-donating methoxy group on the aryl carboxamide distinguish it from related compounds with bulkier or electron-withdrawing substituents .

Properties

IUPAC Name |

1-ethyl-N-(3-methoxyphenyl)-2-oxo-1,8-naphthyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O3/c1-3-21-16-12(6-5-9-19-16)10-15(18(21)23)17(22)20-13-7-4-8-14(11-13)24-2/h4-11H,3H2,1-2H3,(H,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOMMGJWJQSGHSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=CC=N2)C=C(C1=O)C(=O)NC3=CC(=CC=C3)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-ethyl-N-(3-methoxyphenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide, a derivative of naphthyridine, has garnered attention for its potential biological activities. This compound is part of a larger class of naphthyridine derivatives that have been studied for various pharmacological effects including anti-inflammatory, analgesic, and antimicrobial properties.

The molecular formula of the compound is with a molecular weight of 351.4 g/mol. Its structure includes a naphthyridine core substituted with an ethyl group and a methoxyphenyl moiety.

| Property | Value |

|---|---|

| Molecular Formula | C20H21N3O3 |

| Molecular Weight | 351.4 g/mol |

| Density | 1.3 g/cm³ |

| LogP | 4.28 |

| Boiling Point | 606 °C |

Anti-inflammatory and Analgesic Effects

Research indicates that naphthyridine derivatives exhibit significant anti-inflammatory and analgesic activities. A study demonstrated that compounds similar to the target compound showed potent inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This suggests a mechanism through which these compounds could alleviate inflammation and pain .

Antimicrobial Activity

The antimicrobial potential of naphthyridine derivatives has been explored extensively. For instance, studies have shown that certain derivatives enhance the activity of existing antibiotics against resistant strains of bacteria such as E. coli and Staphylococcus aureus. The compound's ability to modulate antibiotic effectiveness indicates its potential as an adjunct therapy in treating bacterial infections .

Study 1: Anti-inflammatory Activity

In a controlled experiment, a series of naphthyridine derivatives were tested for their anti-inflammatory properties using murine models. The results showed that compounds with similar structures to the target compound significantly reduced paw edema in rats, demonstrating their effectiveness in reducing inflammation .

Study 2: Antimicrobial Evaluation

A comprehensive study evaluated the antimicrobial efficacy of various naphthyridine derivatives against clinical isolates. The results indicated that the tested compounds, including those structurally related to the target compound, exhibited Minimum Inhibitory Concentration (MIC) values ranging from 0.5 to 2 µg/mL against Staphylococcus aureus, suggesting strong antibacterial properties .

The biological activity of this compound can be attributed to its interaction with specific biological targets:

- Cytokine Inhibition : The compound likely inhibits the production of pro-inflammatory cytokines through modulation of signaling pathways such as NF-kB.

- Antibacterial Mechanism : It may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The 1,8-naphthyridine core is frequently modified at two critical positions:

- N-1 substituent : Affects lipophilicity, solubility, and receptor binding.

- Carboxamide aryl group : Influences electronic properties and intermolecular interactions.

Table 1: Structural and Physicochemical Comparison

*Calculated based on molecular formulas.

Key Observations:

- N-1 Substituent :

- Carboxamide Group :

Key Insights:

- CB2 Receptor Agonism :

- Anti-Inflammatory Potential: JT11 reduces pro-inflammatory cytokines (e.g., TNF-α, IL-6) in LPS-stimulated PBMCs . The target compound’s methoxy group could mimic this activity by modulating redox-sensitive pathways.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-ethyl-N-(3-methoxyphenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide?

- Methodological Answer : The synthesis typically involves cyclization of a substituted pyridine precursor, followed by coupling with 3-methoxyaniline. Key steps include:

- Core formation : Cyclization using diethyl ethoxy methylene malonate under reflux (250°C, diphenyl ether) to form the naphthyridine core .

- Substitution : Alkylation at the 1-position with ethyl iodide in DMF using NaH as a base .

- Carboxamide coupling : Reaction of the naphthyridine-3-carboxylic acid intermediate with 3-methoxyaniline via EDC/HOBt-mediated amide bond formation .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) and crystallization (ethanol) yield >95% purity .

Q. How can structural characterization of this compound be validated?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : H and C NMR to confirm the ethyl, methoxyphenyl, and carboxamide substituents (e.g., δ 1.45 ppm for ethyl CH3, δ 3.80 ppm for OCH3) .

- Mass spectrometry : High-resolution MS (HRMS) to verify the molecular ion peak (e.g., m/z 365.1372 for CHNO) .

- X-ray crystallography : Resolve bond lengths and angles to confirm the planar naphthyridine core and substituent orientation .

Q. What are the primary biological targets of this compound?

- Methodological Answer : Based on analogs (e.g., ), the compound likely targets:

- Enzymes : Fatty acid amide hydrolase (FAAH) inhibition via carboxamide interaction with catalytic serine residues .

- Kinases : ATP-binding pockets due to the naphthyridine core’s mimicry of purine bases (IC values <1 μM in kinase assays) .

- DNA topoisomerases : Intercalation potential via the planar aromatic system, validated via ethidium bromide displacement assays .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

- Methodological Answer :

- Solvent effects : Replace DMF with ionic liquids (e.g., [BMIM]BF) to enhance carboxamide coupling efficiency (yield increase from 65% to 82%) .

- Catalysis : Use Pd/C (5 mol%) for Suzuki-Miyaura cross-coupling to introduce aryl groups at the 7-position (TON >100) .

- Temperature control : Microwave-assisted synthesis (120°C, 30 min) reduces cyclization time from 4 h to 30 min .

Q. How to resolve contradictions in reported bioactivity data (e.g., IC variability)?

- Methodological Answer :

- Assay validation : Compare enzyme inhibition (FAAH vs. COX-2) using standardized protocols (e.g., fluorometric vs. colorimetric assays) .

- Structural analogs : Test substituent effects (e.g., replacing 3-methoxyphenyl with 3-bromophenyl) to isolate steric/electronic contributions .

- Molecular dynamics : Simulate binding modes to explain potency differences (e.g., methoxy group’s hydrogen bonding vs. hydrophobic interactions) .

Q. What strategies enhance selectivity in structure-activity relationship (SAR) studies?

- Methodological Answer :

- Substituent screening : Synthesize derivatives with varied substituents (e.g., 3-ethoxy, 3-fluoro) and assess kinase inhibition profiles .

- Crystallographic analysis : Co-crystallize with FAAH to identify key interactions (e.g., carboxamide’s role in binding pocket occupancy) .

- Metabolic stability : Introduce deuterium at the ethyl group to reduce CYP450-mediated degradation (t increase from 2.1 h to 4.5 h) .

Q. How to design in silico models for predicting off-target interactions?

- Methodological Answer :

- Docking protocols : Use AutoDock Vina with AMBER force fields to screen against the ChEMBL database (RMSD <2.0 Å) .

- QSAR modeling : Apply Random Forest algorithms on 50+ analogs to correlate logP with cytotoxicity (R = 0.89) .

- ADMET prediction : SwissADME to optimize solubility (LogS >-4) and minimize hERG liability (IC >10 μM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.